ascidiathiazone A

Description

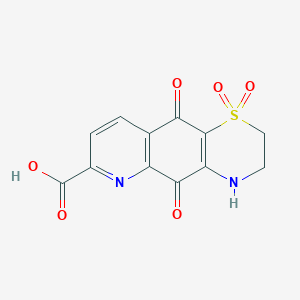

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O6S |

|---|---|

Molecular Weight |

308.27 g/mol |

IUPAC Name |

1,1,5,10-tetraoxo-3,4-dihydro-2H-pyrido[2,3-g][1,4]benzothiazine-7-carboxylic acid |

InChI |

InChI=1S/C12H8N2O6S/c15-9-5-1-2-6(12(17)18)14-7(5)10(16)8-11(9)21(19,20)4-3-13-8/h1-2,13H,3-4H2,(H,17,18) |

InChI Key |

HNRNJVWZIQOLOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=C(N1)C(=O)C3=C(C2=O)C=CC(=N3)C(=O)O |

Synonyms |

ascidiathiazone A |

Origin of Product |

United States |

Isolation and Dereplication Methodologies in Natural Products Chemistry

Bioprospecting and Collection Protocols for Aplidium Species

Bioprospecting is the systematic search for new sources of chemical compounds, genes, and other natural products that have potential value. In the marine environment, organisms like ascidians (sea squirts) are a rich source of chemically diverse and biologically active secondary metabolites. The genus Aplidium, in particular, is found worldwide and has yielded numerous novel compounds. acs.org

The discovery of ascidiathiazone A originated from a bioprospecting program in New Zealand that screened native biota for anti-inflammatory natural products. acs.org The source organism was a species of the genus Aplidium (family Polyclinidae). acs.orgnih.gov

Collection and Identification:

Location: The specific Aplidium species was collected by dredging at a depth of 89 meters from the Three Kings Islands, New Zealand. acs.org

Identification: Morphological analysis indicated the specimen was a previously undescribed species, likely endemic to New Zealand waters. While it closely resembled Aplidium gilvum, it was distinguished by features such as its sandy stalk, transparent test, and the structure of its branchial lobes and atrial lappet. acs.org

Voucher Specimen: A voucher sample of the ascidian was deposited at the National Institute of Water & Atmospheric Research (NIWA) in Wellington, New Zealand, to ensure a permanent record of the source organism is available for future reference. acs.org

This initial step highlights a crucial protocol in natural products research: the careful collection, expert taxonomic identification, and proper archiving of the source organism to ensure the reproducibility and verification of scientific findings.

Extraction and Chromatographic Purification Strategies for this compound

Following collection, the primary goal is to isolate the compound of interest from the complex mixture of molecules within the organism. The isolation of this compound was achieved through a multi-step process involving extraction and several stages of chromatography, a technique used to separate the components of a mixture. This process was guided by bioassays, which are tests used to measure the biological activity of a substance. acs.org

The frozen ascidian material (25.4 g dry weight) was first subjected to a systematic extraction protocol to separate compounds based on their polarity. acs.org

Extraction and Purification Steps:

Lyophilization: The frozen animal tissue was freeze-dried to remove water, yielding a dry powder. acs.org

Solvent Extraction: The dried material was sequentially extracted with solvents of increasing polarity, first with methanol (B129727) (MeOH) and then with dichloromethane (B109758) (CH2Cl2), to isolate a broad range of compounds. acs.org

Bioassay-Guided Fractionation: The crude extract demonstrated strong inhibitory activity against superoxide (B77818) production by human neutrophils. This activity was used to guide the subsequent fractionation steps, meaning that at each stage of purification, the resulting fractions were tested to see which retained the biological activity. This ensures that the purification efforts remain focused on the active component(s). acs.org

Chromatographic Purification: The active fractions were subjected to repeated chromatographic separations to achieve the final purification of this compound. For obtaining crystals suitable for X-ray analysis, a specific purification path was used involving an initial extraction with water, followed by repeated C18 flash column chromatography and size exclusion chromatography on Sephadex LH-20. amazonaws.com

The table below summarizes the key stages of the isolation process.

| Step | Technique | Solvent/Mobile Phase | Purpose |

| 1 | Lyophilization | N/A | Removal of water from the biological sample. |

| 2 | Solvent Extraction | Methanol, Dichloromethane | To obtain a crude extract containing secondary metabolites. |

| 3 | C18 Flash Chromatography | Water | To separate compounds based on polarity. |

| 4 | Size Exclusion Chromatography | Methanol | To separate molecules based on their size. |

This systematic approach of extraction and guided purification is fundamental to isolating pure natural products like this compound for structural analysis and further study. acs.orgamazonaws.com

General Spectroscopic and Analytical Approaches in Marine Natural Product Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. The structural elucidation of novel marine natural products is a challenging task that relies on a combination of modern spectroscopic and analytical techniques. nih.gov For this compound, its identity as a new tricyclic thiazine-containing quinolinequinone alkaloid was established using a suite of these methods. nih.govacs.org

The primary tools for elucidating the structures of new molecules are mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and, when possible, X-ray crystallography. acs.org

Mass Spectrometry (MS): This technique provides information about the mass and molecular formula of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to establish its molecular formula as C12H7NO4S. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule. rsc.org It provides information about the carbon-hydrogen framework.

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule.

2D NMR: Experiments like COSY, HSQC, and HMBC are used to establish connectivity between atoms, allowing researchers to piece together the structural fragments of the molecule. nih.gov

The specific NMR data for this compound are detailed in the table below.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult, J in Hz) |

| 2 | 158.9 | - |

| 3 | 114.7 | 7.19, s |

| 4 | 180.3 | - |

| 4a | 139.9 | - |

| 5 | 175.7 | - |

| 6 | 116.1 | 7.22, d, 8.5 |

| 7 | 136.2 | 7.51, d, 8.5 |

| 8 | 119.7 | - |

| 8a | 146.5 | - |

| 10 | 39.0 | 3.51, d, 16.0; 3.65, d, 16.0 |

| 11a | 165.7 | - |

| 12 | 48.1 | 4.31, s |

| (Spectra recorded in DMSO-d6) acs.orgamazonaws.com |

X-ray Crystallography: This is considered the gold standard for structure determination as it provides an unambiguous, three-dimensional model of the molecule. The structure of this compound was definitively confirmed by single-crystal X-ray diffraction analysis of its sodium salt. acs.orgamazonaws.com This technique involves directing X-rays at a well-ordered crystal of the compound and analyzing the resulting diffraction pattern to map the precise position of each atom.

The combined application of these powerful analytical methods allowed for the complete and unambiguous structural elucidation of this compound, a necessary prerequisite for any further investigation into its chemical and biological properties. acs.orgnih.gov

Synthetic Chemistry of Ascidiathiazone a and Its Analogues

Total Synthesis Pathways for Ascidiathiazone A

The total synthesis of this compound involves the construction of its unique dioxothiazino-quinoline-quinone scaffold. Several synthetic approaches have been explored to access this natural product and related quinone-based compounds. One study mentions the total synthesis of this compound and ascidiathiazone B, along with their derivatives, utilizing a specific synthetic route sciencegate.app. Another publication refers to the synthesis of thiophene (B33073) analogues of this compound, starting from a known quinone mdpi.comresearchgate.net. While the detailed step-by-step total synthesis pathways for this compound itself are not fully elaborated in the provided snippets, the references indicate that such syntheses have been achieved and documented in the literature sciencegate.app. The structural complexity of this compound, featuring a fused ring system incorporating quinoline (B57606), quinone, and thiazine (B8601807) moieties, necessitates sophisticated synthetic strategies.

Synthetic Methodologies for this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for understanding how structural modifications influence biological activity. Various synthetic methodologies have been developed to create a library of compounds based on the ascidiathiazone scaffold.

One approach involves the preparation of C-7 amide and Δ²⁽³⁾ analogues, exploring the impact of lipophilicity and oxidation state. These analogues were synthesized to investigate their anti-protozoal activity and selectivity mdpi.comoalib.com. For instance, a Δ²⁽³⁾-glycine analogue and a Δ²⁽³⁾-phenethylamide analogue were prepared and evaluated mdpi.comoalib.com.

Another strategy involves replacing the quinoline ring system of this compound with other heterocyclic moieties, such as benzofuran (B130515) or benzothiophene (B83047). This led to the synthesis of a second series of analogues, including esters and carboxylic acid derivatives mdpi.comoalib.com. The synthesis of thiophene analogues of this compound has also been reported, starting from a literature quinone mdpi.comresearchgate.net.

Semi-synthetic analogues of this compound have also been prepared, starting from the natural product itself researchgate.net. This semi-synthetic approach allows for targeted modifications of specific functional groups on the ascidiathiazone core.

The synthesis of these various analogues often involves reactions characteristic of quinone chemistry and heterocyclic synthesis. For example, reactions with hypotaurine (B1206854) have been used in the synthesis of thiophene analogues, yielding isomeric products mdpi.com. Methylation reactions have also been employed in the synthesis of ester derivatives mdpi.com.

These synthetic efforts have yielded a range of analogues with varied biological activities, highlighting the importance of specific structural features for potency and selectivity mdpi.comoalib.com. For example, carboxylic acid analogues where the quinoline ring was replaced showed potent anti-malarial activity and high selectivity mdpi.comoalib.com.

Design Principles for Novel Ascidiathiazone Scaffold-Based Compounds

The design of novel compounds based on the ascidiathiazone scaffold is guided by principles aimed at optimizing biological activity, improving pharmacokinetic properties, and exploring novel chemical space. Scaffold-based drug design is a standard approach in small-molecule drug discovery, where a core structure (scaffold) is identified and then decorated with various building blocks to generate libraries of derivatives lifechemicals.com.

For this compound, the core dioxothiazino-quinoline-quinone scaffold serves as a template for designing new molecules. Design principles often involve considering the key features of the scaffold responsible for its biological activity and then introducing modifications to enhance desired properties or mitigate undesirable ones lifechemicals.com.

One principle is "scaffold hopping," which involves replacing the core scaffold with a non-identical motif while retaining similar biological function biosolveit.debhsai.org. This can range from subtle changes, like swapping heteroatoms, to more significant replacements of the entire core structure bhsai.org. The goal is to identify novel chemotypes that may have improved properties, such as better efficacy, reduced toxicity, or enhanced patentability biosolveit.debhsai.org.

Another principle involves the strategic decoration of the scaffold with diverse building blocks at various "variation points" lifechemicals.com. The selection of these building blocks is crucial and can be guided by medicinal chemistry principles to impart favorable physicochemical properties and enhance drug-like characteristics lifechemicals.comcsmres.co.uk. This includes considering factors like lipophilicity, hydrogen bonding capacity, and the introduction of saturated ring systems to increase three-dimensionality csmres.co.uk.

Lead-oriented synthesis principles are also applied in the design and synthesis of scaffold-based libraries to ensure the generation of high-quality, drug-like compounds lifechemicals.com. This involves using validated synthetic procedures and carefully selecting building blocks to achieve structural diversity lifechemicals.com.

Computational methods, such as 2D and 3D approaches, can assist in scaffold-based design by helping to identify potential replacements or decorations and predicting their properties lifechemicals.combiosolveit.de. Structure-based design, when structural information about the target is available, can further refine the design process by considering the interactions between the compound and the biological target biosolveit.de.

Preclinical Investigations of Biological Activities

Anti-inflammatory Biological Activity Studies

Ascidiathiazone A has demonstrated anti-inflammatory effects in both in vitro and in vivo models. researchgate.netfigshare.comnih.gov Its anti-inflammatory activity is primarily associated with the inhibition of neutrophil function. researchgate.netfigshare.comnih.gov

In Vitro Inhibition of Superoxide (B77818) Production by Stimulated Neutrophils

Studies have shown that this compound inhibits the production of superoxide by stimulated human neutrophils in vitro. researchgate.netfigshare.comnih.gov Superoxide is a reactive oxygen species produced by neutrophils as part of the inflammatory response. mdpi-res.com Inhibition of superoxide production is a key mechanism by which some compounds exert anti-inflammatory effects. mdpi.com

This compound inhibited superoxide production in a dose-dependent manner in human neutrophils stimulated with phorbol-12-myristate (B1219216) 13-acetate (PMA). researchgate.netfigshare.comnih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound was reported as 1.55 ± 0.32 µM. researchgate.netfigshare.comnih.gov Ascidiathiazone B, another alkaloid isolated from the same source, also showed inhibitory activity with a lower IC₅₀ of 0.44 ± 0.09 µM. researchgate.netfigshare.comnih.gov

Data on In Vitro Inhibition of Superoxide Production:

| Compound | Stimulant | Cell Type | IC₅₀ (µM) |

| This compound | PMA | Human Neutrophils | 1.55 ± 0.32 |

| Ascidiathiazone B | PMA | Human Neutrophils | 0.44 ± 0.09 |

In Vivo Assessment in Murine Models of Inflammatory Conditions (e.g., Gouty Arthritis)

This compound has also been evaluated for its anti-inflammatory activity in in vivo murine models, specifically in a model of gouty arthritis. researchgate.netfigshare.comnih.govnih.gov Gouty arthritis is an inflammatory condition characterized by the deposition of monosodium urate (MSU) crystals, leading to an inflammatory response involving neutrophil infiltration and the production of inflammatory mediators. acrabstracts.orgthno.org

In a murine model of gout, oral administration of this compound demonstrated inhibition of superoxide production by peritoneal neutrophils. researchgate.netfigshare.comnih.govresearchgate.net This effect was observed at an oral dose of 25.6 µmol/kg. researchgate.netfigshare.comnih.govresearchgate.net This suggests that this compound can exert anti-inflammatory effects in a living system by reducing neutrophil-mediated oxidative burst in the context of crystal-induced inflammation. researchgate.netfigshare.comnih.gov

Exploration of Cellular Targets and Signaling Pathways in Anti-inflammatory Processes

While the primary mechanism identified for this compound's anti-inflammatory activity is the inhibition of neutrophil superoxide production researchgate.netfigshare.comnih.gov, research into the specific cellular targets and signaling pathways involved in this process is ongoing or less extensively documented in the provided sources.

General mechanisms by which compounds can inhibit neutrophil superoxide production and exert anti-inflammatory effects include modulation of signaling pathways such as NF-κB and MAPK pathways, which play crucial roles in regulating inflammatory responses and the activation of immune cells like neutrophils. nih.govmdpi.comaginganddisease.orgoncotarget.com These pathways are involved in the expression of pro-inflammatory cytokines and the activation of the respiratory burst, the process by which neutrophils produce superoxide. oncotarget.com Annexin A1 (ANXA1) and formyl peptide receptors (FPRs) are also involved in regulating neutrophil activity and anti-inflammatory processes. mednexus.org Further research is needed to specifically delineate how this compound interacts with these or other pathways to inhibit neutrophil function. researchgate.net

Antiprotozoal Biological Activity Investigations

Beyond its anti-inflammatory properties, this compound has also been investigated for potential activity against protozoal parasites. nih.govmdpi.commednexus.orgdndi.orgwikipedia.org

In Vitro Growth Inhibition of Plasmodium falciparum Strains

Plasmodium falciparum is a protozoan parasite responsible for causing malaria. d-nb.info The in vitro growth inhibition of P. falciparum strains is a standard method for evaluating potential antimalarial compounds. d-nb.infonih.govfrontiersin.org

Research indicates that this compound exhibits in vitro growth inhibitory activity against Plasmodium falciparum strains. nih.govmdpi.commednexus.orgdndi.orgwikipedia.org While specific detailed data on IC₅₀ values for this compound against P. falciparum were not explicitly detailed in the provided search results, the compound is mentioned in the context of marine alkaloids with various biological activities, including antimalarial effects. nih.govmdpi.commednexus.orgdndi.orgwikipedia.org

In Vitro Growth Inhibition of Trypanosoma brucei rhodesiense

Trypanosoma brucei rhodesiense is a subspecies of the protozoan parasite that causes East African trypanosomiasis, also known as sleeping sickness. mdpi.com In vitro growth inhibition assays are used to assess the potential of compounds as treatments for trypanosomiasis. dndi.orgmdpi.comresearchgate.netmdpi.comnih.gov

Evaluation Against Other Protozoal Species In Vitro

This compound has been evaluated in vitro against a panel of parasitic protozoa. It demonstrated moderate growth inhibition against Plasmodium falciparum (K1 dual drug-resistant strain) with an IC50 value of 3.3 μM and against Trypanosoma brucei rhodesiense with an IC50 value of 3.1 μM. mdpi.comnih.govsemanticscholar.org. However, this compound was found to be effectively inactive against Trypanosoma cruzi and Leishmania donovani in these in vitro assays mdpi.comnih.govsemanticscholar.orgmdpi.com.

The in vitro activity of this compound against various protozoal species is summarized in the table below:

| Protozoal Species | Strain | IC50 (μM) |

| Plasmodium falciparum | K1 (dual drug-resistant) | 3.3 |

| Trypanosoma brucei rhodesiense | STIB 900 | 3.1 |

| Trypanosoma cruzi | Tulahuen C4 | Inactive |

| Leishmania donovani | MHOM-ET-67/L82 | Inactive |

Other Reported Biological Activities in Preclinical Models

In Vitro Cytotoxicity Assessments for Lead Compound Evaluation (e.g., L6 cells)

In preclinical assessments, this compound has shown low levels of cytotoxicity against the mammalian L6 rat skeletal myoblast cell line mdpi.comnih.govsemanticscholar.org. The reported IC50 value for this compound against L6 cells is approximately 170 μM mdpi.comnih.govsemanticscholar.org. This indicates a degree of selectivity for protozoal cells over this particular mammalian cell line mdpi.comsemanticscholar.org. The evaluation of cytotoxicity against cell lines like L6 is a standard part of lead compound evaluation to assess potential toxicity to host cells mdpi.comsemanticscholar.org.

The cytotoxicity data for this compound against L6 cells is presented below:

| Cell Line | IC50 (μM) |

| L6 (rat myoblast) | 170 |

Antimicrobial Studies on Related Quinolinequinone Compounds

This compound belongs to the class of dioxothiazino-quinoline-quinone compounds mdpi.comresearchgate.netsemanticscholar.org. Quinolinequinone derivatives, in general, have been explored for various biological activities, including antimicrobial properties researchgate.netmdpi.comscience.gov. Studies on related quinolinequinone compounds have revealed significant activity against bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, and fungi, such as Candida albicans and Candida parapsilosis mdpi.com. Some synthetic analogues of this compound, where the quinoline (B57606) ring was replaced with benzofuran (B130515) or benzothiophene (B83047) moieties, have also been synthesized and evaluated, showing potent anti-Plasmodium falciparum activity mdpi.comsemanticscholar.orgresearchgate.net. While this compound itself is primarily noted for its antiprotozoal activity, its structural class is associated with a broader spectrum of antimicrobial investigations researchgate.netnih.gov.

Mechanistic Elucidation and Target Identification Research

Cellular and Molecular Mechanisms of Action Underlying Anti-inflammatory Effects

Ascidiathiazone A has been shown to possess anti-inflammatory properties, primarily through its effect on neutrophil function. Studies have indicated that this compound inhibits the production of superoxide (B77818) by stimulated human neutrophils in a dose-dependent manner. acs.orgnih.gov This suggests a mechanism involving the modulation of the neutrophil respiratory burst, a key process in the inflammatory response where reactive oxygen species like superoxide are generated. The inhibition of superoxide production by this compound has been observed both in vitro using PMA-stimulated human neutrophils and in vivo in a murine model of gout. acs.orgnih.gov

Data on the in vitro inhibition of superoxide production by this compound is presented below:

| Compound | IC₅₀ (μM) (PMA-stimulated human neutrophils) |

| This compound | 1.55 ± 0.32 |

| Ascidiathiazone B | 0.44 ± 0.09 |

Note: This table presents data on the concentration required for 50% inhibition (IC₅₀) of superoxide production by PMA-stimulated human neutrophils. acs.orgnih.gov

Investigating Molecular Targets for Antiprotozoal Activities

This compound has also exhibited antiprotozoal activities. Pure compound screening identified this compound as a moderate growth inhibitor of Trypanosoma brucei rhodesiense and the K1 dual drug-resistant strain of Plasmodium falciparum. science.govresearchgate.netresearchgate.netscience.gov These findings highlight its potential as a lead compound for the development of new treatments against these parasitic diseases. Research has explored the influence of structural modifications, such as changes in lipophilicity and oxidation state, on the antiprotozoal activity and selectivity of this compound and its analogues. science.govresearchgate.net

Data on the antiprotozoal activity of this compound is presented below:

| Protozoa | IC₅₀ (μM) |

| Trypanosoma brucei rhodesiense | 3.1 |

| Plasmodium falciparum (K1 strain) | 3.3 |

Note: This table presents data on the concentration required for 50% growth inhibition (IC₅₀) of the specified protozoa. science.govresearchgate.net

While this compound shows activity against these parasites, it exhibits low levels of cytotoxicity against mammalian cell lines (e.g., L6 cells, IC₅₀ 167 μM), suggesting a degree of selectivity. science.govresearchgate.netresearchgate.netscience.gov Further investigation into the specific molecular targets within these protozoa is crucial for a complete understanding of its antiprotozoal mechanism. Computational studies have provided insights into the structural requirements for antiplasmodial activity of related thiazinoquinone compounds and their putative mechanism of action. researchgate.net

Enzymatic Inhibition and Receptor Binding Studies

While the exact enzymatic and receptor targets of this compound have not been extensively detailed in the provided search results, its biological activities suggest potential interactions with enzymes and receptors involved in inflammation and parasitic survival. As a quinone-containing compound, this compound's mechanisms may involve redox cycling or Michael-type addition reactions, which can lead to covalent binding with biological molecules, including enzymes. mdpi.comnih.govbaranlab.org Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive binding, affecting enzyme activity by interacting with the active site or allosteric sites. libretexts.orgfiveable.mejackwestin.com Receptor binding studies would further elucidate how this compound might modulate cellular signaling pathways related to its observed biological effects.

General Bioactivity Mechanisms of Quinone-Containing Natural Products

This compound belongs to the class of quinone-containing natural products, which are known for their diverse biological activities. mdpi.comrsc.orgbohrium.com The bioactivity of quinones is largely influenced by their redox properties and their ability to undergo redox cycling. mdpi.comnih.govbaranlab.orgbohrium.com This process can lead to the generation of reactive oxygen species (ROS), which can impact cellular processes, including oxidative stress and the activation of signaling pathways. nih.govbaranlab.orgbohrium.com Additionally, quinones can act as electrophiles and participate in addition-reduction reactions, leading to covalent binding with biological complexes, such as proteins and DNA. mdpi.comnih.gov These interactions can modulate the function of enzymes and other crucial cellular components. nih.govbohrium.com Quinones can target enzymes involved in their own synthesis and detoxification, as well as proteins in cell signaling pathways. bohrium.com The structural features of quinones, including their carbonyl groups and conjugated double bonds, contribute to their high reactivity and ability to undergo various chemical reactions, positioning them as precursors for compounds with diverse properties. rsc.org

| General Mechanism Type | Description | Relevance to Quinones |

| Redox Cycling | Reversible oxidation and reduction, often generating reactive oxygen species. | Key mechanism for many quinone bioactivities, including cytotoxicity and signaling. mdpi.comnih.govbaranlab.orgbohrium.com |

| Michael Addition | Electrophilic attack on nucleophilic centers in biological molecules. | Can lead to covalent binding with proteins (e.g., cysteine residues) and DNA. nih.govbaranlab.org |

| Enzyme Inhibition | Binding to enzymes to reduce their activity. | Quinones can inhibit enzymes through various binding modes. libretexts.orgfiveable.mejackwestin.combohrium.com |

| Receptor Binding | Interaction with cellular receptors to modulate signaling. | Potential mechanism for quinones to influence cellular pathways. |

Note: This table summarizes general bioactivity mechanisms associated with quinone-containing natural products.

Understanding these general mechanisms provides a framework for further investigation into the specific molecular interactions of this compound and how they contribute to its anti-inflammatory and antiprotozoal effects.

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Origins of Ascidiathiazones in Marine Organisms

Ascidiathiazones A and B are quinolinequinone alkaloids containing a thiazine (B8601807) ring. researchgate.netacs.orgnih.gov Alkaloids are nitrogenous compounds with various biological activities, and over 80% of new ascidian compounds contain nitrogen, with nearly 70% of these being alkaloids. researchgate.net While the specific biogenetic pathway for ascidiathiazone A in Aplidium species is not fully elucidated in the provided search results, related studies on marine natural products from ascidians and other marine organisms offer insights into potential origins.

Marine ascidians, particularly those in the genus Aplidium, are known to synthesize metabolites of mixed biogenesis, often referred to as meroterpenes, which originate from intra- and intermolecular cyclizations and rearrangements. These can include prenyl quinones and hydroquinones, sometimes linked to amino acids or taurine (B1682933) residues. researchgate.net Quinone/hydroquinone rings bonded to a prenyl portion are commonly called meroterpenes and are considered "privileged scaffolds" in medicinal chemistry. researchgate.net

Given the quinolinequinone core of this compound, it is plausible that its biosynthesis involves a pathway incorporating elements of quinone metabolism and potentially amino acids or other nitrogen-containing precursors to form the quinoline (B57606) and thiazine moieties. Studies on other marine alkaloids and quinone derivatives highlight diverse biosynthetic strategies in marine organisms, often involving modular enzymes like nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), or pathways derived from shikimic acid or amino acid metabolism. mdpi.comacs.orgrsc.org

Enzymatic Transformations and Precursor Incorporation Studies

Direct information detailing enzymatic transformations and precursor incorporation studies specifically for this compound biosynthesis is limited in the provided search results. However, the presence of the thiazine ring suggests enzymatic steps involving sulfur and nitrogen incorporation, likely from cysteine or a related sulfur-containing amino acid, and cyclization reactions. researchgate.netacs.orgnih.gov The quinolinequinone core would arise from a separate or convergent pathway.

Research into the synthesis of this compound from 8-hydroxyquinoline-2-carboxylic acid has been reported, providing a synthetic route but not necessarily reflecting the natural biosynthetic pathway. researchgate.netacs.orgnih.gov Enzymatic reactions are fundamental to the biosynthesis of natural products, facilitating complex transformations such as oxidation, reduction, hydrolysis, and conjugation. semanticscholar.orgopenaccessjournals.com Understanding these enzymatic steps in this compound biosynthesis would require detailed biochemical studies, potentially involving isolated enzymes from the producing organism.

Genomic and Metagenomic Approaches to Biosynthetic Gene Cluster Identification

Identifying the genes responsible for the biosynthesis of natural products like this compound often involves genomic and metagenomic approaches to locate biosynthetic gene clusters (BGCs). nih.govnih.govsecondarymetabolites.org BGCs are physically clustered groups of genes in a genome that together encode the enzymes and proteins required for the production of a specialized metabolite. nih.govnih.gov

Marine microorganisms, often in symbiotic relationships with macroorganisms like ascidians, are frequently the true producers of many marine natural products. rigeo.orgmdpi.com Metagenomic analysis, which involves studying the genetic material recovered directly from environmental samples (such as the microbiome of an ascidian), can reveal the biosynthetic potential of these microbial communities, including the presence of BGCs for novel compounds. mdpi.commdpi.comfrontiersin.orgfrontiersin.org

Genomic analysis of the host organism (Aplidium sp. in this case) and associated microbial symbionts using techniques like whole-genome sequencing and bioinformatic tools (e.g., antiSMASH) can help identify putative BGCs. nih.govnih.govnih.govelifesciences.org Comparing gene clusters from different organisms known to produce similar structural classes of compounds can also provide clues about the genes involved in ascidiathiazone biosynthesis. While the specific BGC for this compound is not detailed in the search results, the application of these genomic and metagenomic techniques holds promise for its future identification and characterization. mdpi.com

Future Directions in Academic Research of Ascidiathiazone a

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

Current research indicates that while ascidiathiazone A exhibits moderate growth inhibition against certain protozoa, there is room for improvement in both potency and selectivity. mdpi.comresearchgate.netresearchgate.net Studies involving the synthesis and evaluation of analogues have already shown that structural modifications can influence anti-protozoal activity and selectivity. mdpi.comresearchgate.net For instance, replacing the quinoline (B57606) ring with benzofuran (B130515) or benzothiophene (B83047) moieties in a second series of analogues led to carboxylic acid analogues with potent anti-Pf activity and enhanced selectivity. mdpi.comresearchgate.net Similarly, specific C-7 amide and Δ²⁽³⁾ analogues have shown comparable or improved activity and selectivity profiles compared to the natural product. mdpi.comresearchgate.net

Future academic research will likely involve rational design and synthesis of a broader range of this compound analogues. This will entail exploring variations in substituents, core scaffold modifications, and stereochemistry to systematically investigate structure-activity relationships (SAR). researchgate.netscbt.com The goal is to identify analogues with significantly lower IC₅₀ values against target pathogens while simultaneously increasing the selectivity index against mammalian cell lines, thereby reducing potential cytotoxicity. mdpi.comresearchgate.net High-throughput screening of diverse analogue libraries, coupled with computational approaches like 3D-QSAR models and molecular docking, will be crucial in identifying promising candidates for further development. researchgate.net

Deeper Elucidation of Molecular Mechanisms of Action and Target Validation

Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is fundamental for rational drug design and development. While some studies have provided insights into potential mechanisms, a deeper elucidation is necessary. researchgate.netnih.gov Identifying the specific protein targets or pathways modulated by this compound is a critical step. nih.govnuvisan.com

Future research should employ a combination of biochemical, cellular, and computational approaches for target identification and validation. Techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and activity-based protein profiling can help identify direct protein binders. nih.govnuvisan.com Cellular assays, including gene expression profiling and phenotypic screening in relevant disease models, can provide clues about the affected pathways. nih.govnuvisan.com Genetic approaches, such as CRISPR-based screening or RNA interference, can be used to validate the role of putative targets in mediating the compound's activity. nuvisan.com Furthermore, understanding the relationship between the activity and the mechanism of action, particularly for synthetic 5,8-quinolinedione (B78156) compounds, will be important. researchgate.net Detailed mechanistic studies will not only confirm the primary targets but also help identify potential off-target effects, contributing to the development of more selective compounds. nih.gov

Exploration of Broader Preclinical Efficacy in Diverse Disease Models

Initial studies have demonstrated the potential of this compound as an anti-protozoal agent. mdpi.comresearchgate.netresearchgate.net However, exploring its efficacy in a wider range of preclinical disease models is essential to fully understand its therapeutic potential. Given the structural features of this compound, which includes a quinoline-quinone moiety, exploring its activity in other diseases where similar scaffolds have shown efficacy, such as certain cancers, could be a valuable avenue. researchgate.netresearchgate.net

Future academic research should include rigorous preclinical testing in established in vitro and in vivo models of various infectious diseases beyond those initially studied, as well as potentially exploring its activity in other therapeutic areas based on its mechanism of action or structural similarity to compounds with known activities. biocytogen.comnih.govmdpi.comminervaimaging.com This could involve testing against different strains of Plasmodium falciparum, other Trypanosoma species, or even other pathogens. mdpi.comresearchgate.netresearchgate.net For diseases like cancer, where related quinone-derived compounds have shown activity, evaluating this compound and its promising analogues in relevant cancer cell lines and animal models would be a logical next step. researchgate.netresearchgate.netminervaimaging.com Utilizing advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide more physiologically relevant data before moving to in vivo studies. mdpi.com Rigorous study design, adequate group sizes, and consideration of factors like timing of intervention in animal models will be crucial for the translational success of these studies. nih.gov

Advancement of Sustainable Production Strategies for this compound and Derivatives

The sustainable production of natural products like this compound, often isolated from marine organisms, presents a significant challenge for large-scale therapeutic development. Relying solely on extraction from natural sources may not be environmentally sustainable or economically viable for meeting future demand.

Q & A

Q. What methods are used to confirm the structural identity of ascidiathiazone A?

this compound's structure is confirmed via X-ray crystallography (XRD) for unambiguous spatial arrangement determination, supplemented by NMR spectroscopy (¹H, ¹³C, HMBC) to assign functional groups and HRMS for molecular mass validation. For example, XRD resolved the sulfur-containing quinolinequinone scaffold and carboxylic acid moiety, while HMBC correlations clarified connectivity between protons and carbons .

Q. What is the reported anti-tubercular activity of this compound?

this compound exhibits a minimum inhibitory concentration (MIC) of 1.6 µM against Mycobacterium tuberculosis (Mtb). Its mechanism involves activating NADH dehydrogenase (NDH-II), inducing lethal reactive oxygen species (ROS) overproduction in bacterial cells .

Q. What synthetic routes are available for this compound, and how do their efficiencies compare?

Two primary routes are reported:

- A 4-step synthesis with 32% overall yield , involving selective oxidations and functional group modifications.

- A 5-step divergent synthesis with 6% overall yield , hindered by low efficiency in the dichlorination of hydroxyquinoline. The former prioritizes yield, while the latter enables isomer diversification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include ¹H/¹³C NMR for functional group assignment (e.g., loss of methylene protons at δ 3.41–3.94 ppm post-oxidation), HRMS for molecular mass confirmation, and XRD for absolute configuration determination. HMBC and COSY correlations resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

Optimize oxidation sequences (e.g., phenyl oxidation before sulfur oxidation improves selectivity and yield to 83% in intermediate steps) and employ advanced purification techniques (e.g., reverse-phase chromatography for polar derivatives). Alternative catalysts (e.g., SeO₂ for methyl-to-carboxylic acid conversion) may also enhance efficiency .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

Modify functional groups at C6 and C7 of the quinolinequinone scaffold. For example, replacing secondary amines with tertiary amines reduces activity, while propargyl groups at C6 improve MIC values. Prioritize hydrogen bond donors at these positions to maintain anti-TB efficacy .

Q. How to analyze discrepancies in reported biological activities of this compound derivatives?

Conduct comparative assays under standardized conditions (e.g., Mtb strain H37Rv, microdilution method). Variables like bacterial viability thresholds , ROS measurement protocols, and solvent effects (e.g., DMSO concentration) must be controlled. Cross-validate results with orthogonal assays (e.g., NDH-II enzymatic activity) .

Q. What strategies optimize the oxidation steps in this compound synthesis?

Use selective oxidizing agents (e.g., SeO₂ for methyl group oxidation) and monitor reactions via TLC/HPLC . Adjust reaction time and temperature to minimize side products. For sulfur oxidation, CPBA (meta-chloroperbenzoic acid) achieves sulfone formation in 98% yield under controlled conditions .

Q. How to evaluate the impact of stereochemistry on this compound's bioactivity?

Q. How to resolve contradictions in structural data between synthetic and natural this compound?

Perform comparative NMR/XRD analyses of synthetic and isolated natural samples. Validate purity via HPLC and reproducibility across independent syntheses. Discrepancies may arise from crystallization solvents or tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.